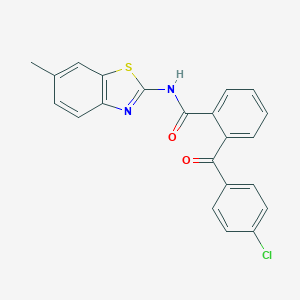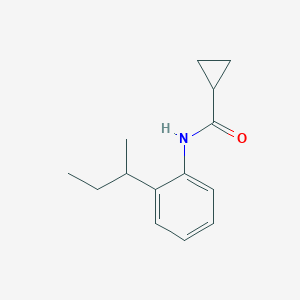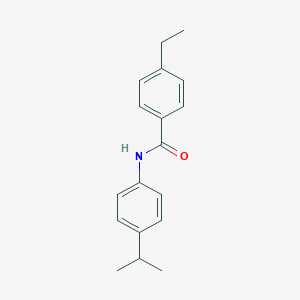
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide, commonly known as DPN, is a synthetic chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DPN belongs to the class of selective estrogen receptor modulators (SERMs) and is known for its high affinity towards the estrogen receptor beta (ERβ).
Mecanismo De Acción
DPN binds to the ERβ receptor and induces a conformational change that allows it to interact with coactivator proteins and initiate gene transcription. The downstream effects of ERβ activation are complex and depend on the tissue and cell type. However, some of the known effects of DPN activation of ERβ include anti-inflammatory effects, neuroprotective effects, and anti-tumor effects.
Biochemical and Physiological Effects:
DPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DPN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DPN has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. In vivo studies have also demonstrated that DPN can inhibit the growth of breast cancer cells and reduce the incidence of mammary tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPN in lab experiments is its selectivity towards ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of ERα activation. However, one of the limitations of using DPN is its low solubility in water, which can make it difficult to administer in vivo. Additionally, DPN has a relatively short half-life, which can make it challenging to maintain consistent levels of DPN in the bloodstream.
Direcciones Futuras
There are several future directions for research involving DPN. One area of interest is the potential role of DPN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is growing interest in the potential use of DPN as a therapeutic agent for breast cancer. Further research is also needed to understand the long-term effects of DPN on bone metabolism and cardiovascular health.
Conclusion:
DPN is a synthetic compound that has been widely used in scientific research for its unique properties as an ERβ agonist. DPN has a high affinity towards ERβ and can selectively activate this receptor without affecting ERα. DPN has a variety of biochemical and physiological effects, including anti-inflammatory effects, neuroprotective effects, and anti-tumor effects. While there are some limitations to using DPN in lab experiments, it remains an important tool for studying the specific effects of ERβ activation. Future research involving DPN has the potential to lead to new treatments for a variety of diseases.
Métodos De Síntesis
DPN can be synthesized through a multistep process starting from commercially available starting materials. The synthesis typically involves the reaction of 2-phenoxybenzaldehyde with acetophenone in the presence of a base to form 1-(2-phenoxyphenyl)-1-phenylpropan-1-one. This intermediate is then reduced using sodium borohydride to form DPN.
Aplicaciones Científicas De Investigación
DPN has been widely used in scientific research for its unique properties as an ERβ agonist. ERβ is a nuclear receptor that plays a critical role in regulating various physiological processes such as bone metabolism, cardiovascular health, and immune function. DPN has been shown to have a high affinity towards ERβ and can selectively activate this receptor without affecting the estrogen receptor alpha (ERα). This selectivity makes DPN an attractive tool for studying the specific effects of ERβ activation.
Propiedades
Fórmula molecular |
C27H23NO2 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C27H23NO2/c29-27(20-24(21-12-4-1-5-13-21)22-14-6-2-7-15-22)28-25-18-10-11-19-26(25)30-23-16-8-3-9-17-23/h1-19,24H,20H2,(H,28,29) |
Clave InChI |
YMPGQUNVRAYBRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)

![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)





